molecular formula C23H15Cl3N2O4S B2843690 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate CAS No. 956910-62-6

2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate

Cat. No.: B2843690
CAS No.: 956910-62-6
M. Wt: 521.79
InChI Key: PINPGZSCWFKMNR-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate is a complex organic compound with a molecular formula of C23H15Cl3N2O4S This compound is characterized by the presence of a pyrazole ring, chlorinated phenyl groups, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorinated phenyl groups and the methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate
  • 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (4-chlorophenyl)methanesulfonate
  • 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-bromophenyl)methanesulfonate

Uniqueness

The uniqueness of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate lies in its specific combination of functional groups and structural features. The presence of the pyrazole ring, chlorinated phenyl groups, and methanesulfonate ester imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] (3-chlorophenyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O4S/c24-17-5-3-4-15(10-17)14-33(30,31)32-22-7-2-1-6-19(22)23(29)16-12-27-28(13-16)21-11-18(25)8-9-20(21)26/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPGZSCWFKMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=C(C=CC(=C3)Cl)Cl)OS(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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